Dihydromikanolide
Overview
Description
Dihydromikanolide is a natural organic compound belonging to the class of sesquiterpene lactonesThis compound is known for its distinctive sweet aroma and is often used in the production of fragrances and flavoring agents . Its molecular formula is C15H16O6, and it has a molecular weight of 292.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydromikanolide can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the extraction of the compound from the Mikania micrantha plant. The process includes the following steps:
Extraction: The aerial parts of the plant are harvested and subjected to solvent extraction using ethyl acetate.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Hydrogenation: The isolated compound undergoes hydrogenation to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the compound. Additionally, microbial fermentation using specific strains of microorganisms can be employed to produce this compound in a controlled environment .
Chemical Reactions Analysis
Types of Reactions: Dihydromikanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products:
Scientific Research Applications
Dihydromikanolide has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound has been studied for its effects on soil microbial diversity and activity.
Medicine: this compound exhibits anti-proliferative, anti-viral, and anti-parasitic properties.
Industry: The compound is used in the production of fragrances and flavoring agents due to its sweet aroma.
Mechanism of Action
The mechanism of action of dihydromikanolide involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA polymerase, which is crucial for DNA replication and cell proliferation. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies . Additionally, this compound affects soil microbial communities by altering the abundance of beneficial bacteria and fungi involved in nutrient cycling .
Comparison with Similar Compounds
Dihydromikanolide is unique among sesquiterpene lactones due to its specific structure and properties. Similar compounds include:
Mikanolide: Another sesquiterpene lactone derived from Mikania micrantha, known for its anti-inflammatory and anti-microbial properties.
Deoxymikanolide: A related compound with similar biological activities but differing in its chemical structure.
2,3-Epoxy-1-hydroxy-4,9-germacradiene-12,815,6-diolide: Another sesquiterpene lactone with phytotoxic properties.
Properties
IUPAC Name |
7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXZMNXWXQCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23758-04-5 | |
Record name | (1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-1a,1b,2a,6a,7,9a,10,10a-Octahydro-7,10a-dimethyl-4H-6,3-methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23758-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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